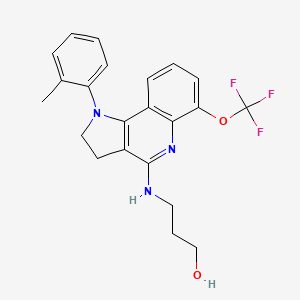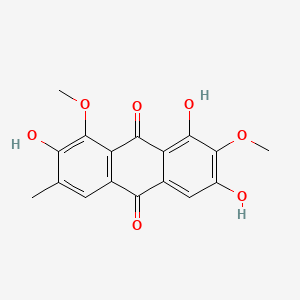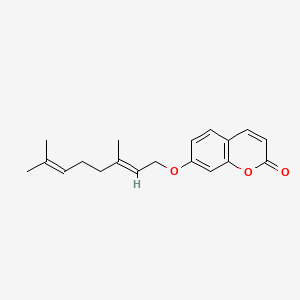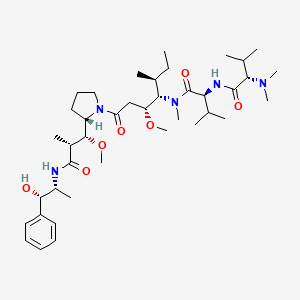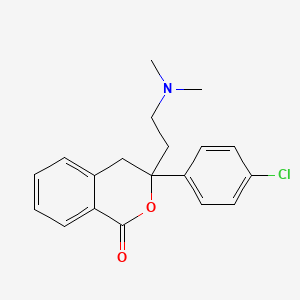
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-7954 is a synthetic organic compound known for its potent and efficacious agonistic activity on the urotensin II receptor. This receptor is involved in various physiological processes, including vasoconstriction and neuromuscular regulation. AC-7954 has been extensively studied for its potential therapeutic applications, particularly in cardiovascular and neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-7954 involves several steps, starting with the preparation of the core structure, which is a substituted isochromanone. The key steps include:
Formation of the Isochromanone Core: This involves the reaction of a substituted benzaldehyde with a suitable nucleophile to form the isochromanone ring.
Substitution Reactions: The introduction of the dimethylaminoethyl side chain is achieved through nucleophilic substitution reactions.
Final Purification: The compound is purified using high-performance liquid chromatography to achieve a purity of over 98%.
Industrial Production Methods
Industrial production of AC-7954 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AC-7954 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of AC-7954.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of AC-7954, which can be used for further research and development .
Scientific Research Applications
AC-7954 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of urotensin II receptor agonists.
Biology: Investigated for its role in modulating physiological processes such as vasoconstriction and neuromuscular function.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting the urotensin II receptor
Mechanism of Action
AC-7954 exerts its effects by binding to the urotensin II receptor, a Gq/11-protein-coupled receptor. This binding activates intracellular signaling pathways that lead to various physiological responses, including vasoconstriction and modulation of neuromuscular activity. The compound’s high selectivity and potency make it a valuable tool for studying the urotensin II receptor and its associated pathways .
Comparison with Similar Compounds
Similar Compounds
Urotensin II: A naturally occurring peptide that also acts on the urotensin II receptor.
Palosuran: A non-peptidic antagonist of the urotensin II receptor.
SB-657510: Another synthetic agonist of the urotensin II receptor
Uniqueness of AC-7954
AC-7954 is unique due to its high potency and selectivity as a non-peptidic agonist of the urotensin II receptor. Unlike naturally occurring peptides, AC-7954 is more stable and easier to synthesize, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20ClNO2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
InChI |
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |
InChI Key |
HIVBATDUVFEJFZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


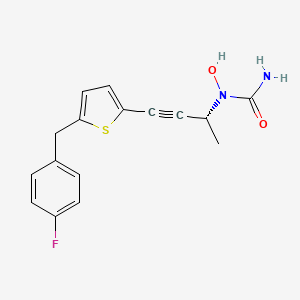
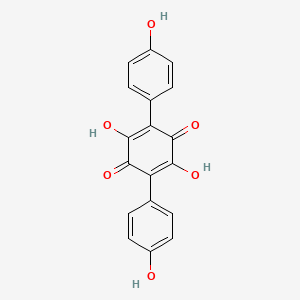
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
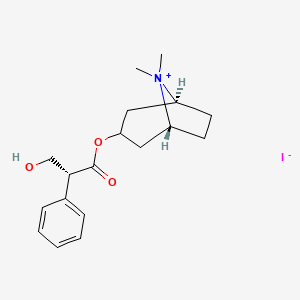

![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)

